Cas no 88105-19-5 (Methyl 4-chlorothiophene-2-carboxylate)

Methyl 4-chlorothiophene-2-carboxylate is a versatile heterocyclic compound used as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its thiophene core, functionalized with a chloro substituent and an ester group, provides reactivity for further derivatization, enabling the construction of complex molecular frameworks. The compound exhibits stability under standard conditions, facilitating handling and storage. Its ester group allows for straightforward hydrolysis or nucleophilic substitution, while the chloro substituent enhances electrophilic reactivity, making it valuable in cross-coupling reactions. This combination of functional groups makes it a practical building block for synthesizing bioactive molecules, catalysts, and specialty chemicals.
Methyl 4-chlorothiophene-2-carboxylate structure
88105-19-5 structure
Product Name:Methyl 4-chlorothiophene-2-carboxylate
CAS No:88105-19-5
MF:C6H5ClO2S
MW:176.620699644089
MDL:MFCD21642032
CID:644851
PubChem ID:13156394
Update Time:2025-06-11

Methyl 4-chlorothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-chlorothiophene-2-carboxylate
    • 2-Thiophenecarboxylic acid, 4-chloro-, methyl ester
    • Methyl 4-chloro-2-thiophenecarboxylate
    • AKOS016002733
    • PB24460
    • SY097805
    • AS-51567
    • CS-0049036
    • P12968
    • 88105-19-5
    • methyl4-chlorothiophene-2-carboxylate
    • MFCD21642032
    • DTXSID10522889
    • SCHEMBL19638255
    • MDL: MFCD21642032
    • Inchi: 1S/C6H5ClO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3
    • InChI Key: DBSDMUDVYMHEEN-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC(Cl)=CS1)OC

Computed Properties

  • Exact Mass: 175.97000
  • Monoisotopic Mass: 175.9698783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • PSA: 54.54000
  • LogP: 2.18810

Methyl 4-chlorothiophene-2-carboxylate Security Information

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Methyl 4-chlorothiophene-2-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid ,  Cuprous chloride
Reference
The behavior of vicinal alkyl aminothiophenecarboxylates in the Sandmeyer and Schiemann reactions
Corral, Carlos; Lasso, Ana; Lissavetzky, Jaime; Sanchez Alvarez-Insua, Alberto; Valdeolmillos, Ana M., Heterocycles, 1985, 23(6), 1431-5

Production Method 2

Reaction Conditions
Reference
The substituent effects in thiophene compounds. I. Proton NMR and IR studies in methyl (substituted 2-thiophenecarboxylates)
Satonaka, Hajime, Bulletin of the Chemical Society of Japan, 1983, 56(8), 2463-8

Methyl 4-chlorothiophene-2-carboxylate Raw materials

Methyl 4-chlorothiophene-2-carboxylate Preparation Products

Methyl 4-chlorothiophene-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:88105-19-5)Methyl 4-chlorothiophene-2-carboxylate
Order Number:A862320
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:35
Price ($):508.0
Email:sales@amadischem.com

Additional information on Methyl 4-chlorothiophene-2-carboxylate

Methyl 4-chlorothiophene-2-carboxylate (CAS No. 88105-19-5): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 4-chlorothiophene-2-carboxylate (CAS No. 88105-19-5) is a versatile and highly valuable chemical compound that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its unique thiophene ring structure modified with a carboxylate ester and a chlorine substituent, serves as a crucial intermediate in the development of various therapeutic agents. Its molecular architecture not only provides a stable scaffold for further functionalization but also contributes to its reactivity, making it an indispensable tool in synthetic organic chemistry.

The significance of Methyl 4-chlorothiophene-2-carboxylate lies in its broad applicability across multiple domains of medicinal chemistry. One of the most notable areas where this compound has made a substantial impact is in the synthesis of bioactive molecules targeting neurological disorders. Recent studies have highlighted its role in the development of novel antipsychotic and antidepressant agents. The presence of the thiophene ring, a structural motif commonly found in many pharmacologically active compounds, enhances its potential as a building block for drugs that interact with central nervous system receptors.

In addition to its applications in neuropharmacology, Methyl 4-chlorothiophene-2-carboxylate has been extensively utilized in the synthesis of antimicrobial and antifungal agents. The chlorine substituent on the thiophene ring not only influences the electronic properties of the molecule but also enhances its interaction with biological targets, thereby improving its efficacy as an antimicrobial agent. Current research is exploring its derivatives as potential candidates for treating drug-resistant infections, underscoring the importance of this compound in addressing global health challenges.

The compound's utility extends beyond pharmaceutical applications to include agrochemicals and material science. In agrochemistry, derivatives of Methyl 4-chlorothiophene-2-carboxylate are being investigated for their potential as pesticides and herbicides due to their ability to disrupt metabolic pathways in pests while maintaining low toxicity to non-target organisms. Furthermore, its structural features make it a valuable precursor for synthesizing advanced materials with unique electronic properties, such as conductive polymers used in organic electronics.

The synthetic pathways involving Methyl 4-chlorothiophene-2-carboxylate are diverse and well-documented. One common method involves the esterification of 4-chlorothiophene-2-carboxylic acid, followed by purification to obtain high-purity product. Advances in catalytic systems have enabled more efficient and environmentally friendly synthetic routes, reducing waste and improving yield. These innovations align with the growing emphasis on sustainable chemistry practices, ensuring that the production of such key intermediates remains viable long-term.

From a regulatory perspective, handling Methyl 4-chlorothiophene-2-carboxylate requires adherence to standard laboratory safety protocols due to its reactivity and potential health effects. While it is not classified as a hazardous material under current regulations, proper storage conditions and personal protective equipment are essential to minimize risks associated with prolonged exposure. Manufacturers and researchers must stay informed about evolving guidelines to ensure compliance and safe usage.

The future prospects for Methyl 4-chlorothiophene-2-carboxylate are promising, with ongoing research uncovering new applications and optimizing existing synthetic methods. Collaborative efforts between academia and industry are driving innovation, leading to more efficient production processes and novel derivatives with enhanced properties. As the demand for specialized chemical intermediates continues to grow, compounds like this will remain pivotal in advancing pharmaceuticals and related industries.

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Amadis Chemical Company Limited
(CAS:88105-19-5)Methyl 4-chlorothiophene-2-carboxylate
A862320
Purity:99%
Quantity:25g
Price ($):508.0
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